molecular formula C6H8Cl2N2O2S B3046473 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-83-9

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B3046473
CAS RN: 1245823-83-9
M. Wt: 243.11
InChI Key: ZXLXSVUWCKMBIC-UHFFFAOYSA-N
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Description

“4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the molecular formula C6H8Cl2N2O2S . It has an average mass of 243.111 Da and a monoisotopic mass of 241.968353 Da . The IUPAC name for this compound is 1-propyl-1H-pyrazole-4-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound also contains a sulfonyl chloride group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a wide range of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .

Future Directions

The future directions for “4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride” and similar pyrazole compounds include further exploration of their synthesis techniques and biological activity . They are expected to continue playing a significant role in various fields of science due to their wide range of applications .

properties

IUPAC Name

4-chloro-2-propylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2S/c1-2-3-10-6(13(8,11)12)5(7)4-9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLXSVUWCKMBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231572
Record name 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245823-83-9
Record name 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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